molecular formula C7H6N2O2 B8774401 4-Cyano-5-methyl-1H-pyrrole-2-carboxylic acid

4-Cyano-5-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B8774401
M. Wt: 150.13 g/mol
InChI Key: IOONDXLBKZFFMK-UHFFFAOYSA-N
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Patent
US07709503B2

Procedure details

Lithium hydroxide (2 N, 2 ml) was warmed to 40° C. and a solution of ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate (Intermediate 14, 0.16 g) in 2 ml of MeOH was added. The reaction temperature was gradually increased to 90° C. and the reaction was stirred at that temperature for 2 hours. Then MeOH was removed and the remaining aqueous solution was cooled to 0° C. and acidified with 3 M HCl (pH ˜2). The acidic solution was extracted with EtOAc, the combined organic extracts were dried over magnesium sulfate and concentrated to give brown solid (0.07 g, crude).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[C:3]([C:5]1[CH:6]=[C:7]([C:11]([O:13]CC)=[O:12])[NH:8][C:9]=1[CH3:10])#[N:4]>CO>[C:3]([C:5]1[CH:6]=[C:7]([C:11]([OH:13])=[O:12])[NH:8][C:9]=1[CH3:10])#[N:4] |f:0.1|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Li+]
Step Two
Name
Quantity
0.16 g
Type
reactant
Smiles
C(#N)C=1C=C(NC1C)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C=C(NC1C)C(=O)OCC
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at that temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then MeOH was removed
TEMPERATURE
Type
TEMPERATURE
Details
the remaining aqueous solution was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The acidic solution was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give brown solid (0.07 g, crude)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(#N)C=1C=C(NC1C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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